molecular formula C14H13F3O4 B3039347 (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate CAS No. 101799-75-1

(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate

Cat. No. B3039347
CAS RN: 101799-75-1
M. Wt: 302.24 g/mol
InChI Key: KQKDPROKNKSZOD-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is a chemical compound that has been gaining attention in scientific research. It is a derivative of acrylate and has been synthesized for various applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is not well understood. However, it is believed to act as an inhibitor of certain enzymes. It has also been shown to have a photodynamic effect, which may be useful in certain applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate are not well studied. However, it has been shown to have some cytotoxic effects on cancer cells. It has also been shown to have some antimicrobial activity.

Advantages And Limitations For Lab Experiments

One advantage of using (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate in scientific research. One direction is to further investigate its potential as a fluorescent probe for imaging studies. Another direction is to explore its potential as a starting material for the synthesis of other compounds with potential medicinal properties. Additionally, more research is needed to understand its mechanism of action and how it can be used in various applications.

Scientific Research Applications

(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate has been used in various scientific research applications. It has been used as a building block for the synthesis of other compounds. It has also been used as a reagent in chemical reactions. In biology, it has been used as a fluorescent probe for imaging studies. Additionally, it has been used as a starting material for the synthesis of potential anti-cancer agents.

properties

IUPAC Name

ethyl (Z)-3-ethoxy-2-(2,4,5-trifluorobenzoyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3O4/c1-3-20-7-9(14(19)21-4-2)13(18)8-5-11(16)12(17)6-10(8)15/h5-7H,3-4H2,1-2H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKDPROKNKSZOD-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C(=O)C1=CC(=C(C=C1F)F)F)\C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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